molecular formula C10H20O2 B184287 1,1-Cyclohexanediethanol CAS No. 3187-27-7

1,1-Cyclohexanediethanol

Cat. No. B184287
CAS RN: 3187-27-7
M. Wt: 172.26 g/mol
InChI Key: WFUUAJVRMXKBBI-UHFFFAOYSA-N
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Description

1,1-Cyclohexanediethanol, also known as Cyclohexane-1,1-diethanol, is an organic compound with the molecular formula C10H20O2 . It is a di-substituted derivative of cyclohexane and is classified as a diol, meaning that it has two OH functional groups .


Molecular Structure Analysis

The molecular structure of 1,1-Cyclohexanediethanol consists of a cyclohexane ring with two ethyl groups attached to the same carbon atom. Each of these ethyl groups contains a hydroxyl group (OH), making the compound a diol . The molecular weight of 1,1-Cyclohexanediethanol is 172.2646 .


Physical And Chemical Properties Analysis

1,1-Cyclohexanediethanol has a boiling point of 176-186 °C at a pressure of 14 Torr . The density of this compound is 0.984g/cm³ .

properties

IUPAC Name

2-[1-(2-hydroxyethyl)cyclohexyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h11-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUUAJVRMXKBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185727
Record name Cyclohexane-1,1-diethanol
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Cyclohexanediethanol

CAS RN

3187-27-7
Record name 1,1-Cyclohexanediethanol
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Record name 1,1-Cyclohexanediethanol
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Record name 1,1-Cyclohexanediethanol
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Record name 1,1-Cyclohexanediethanol
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Record name Cyclohexane-1,1-diethanol
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Record name 1,1-Cyclohexanediethanol
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Synthesis routes and methods I

Procedure details

After suspending lithium aluminum hydride (11.4 g, 0.300 mol) in tetrahydrofuran (300 mL), a solution of 1,1-cyclohexanediacetic acid (30.0 g, 0.150 mol) in tetrahydrofuran (200 mL) was added dropwise at room temperature. After completion of the dropwise addition, the mixture was stirred for 5 minutes while cooling on ice, and then water (11.5 mL) was added dropwise over a period of 5 minutes while cooling on ice. After stirring for 10 minutes, 15% aqueous sodium hydroxide (11.5 mL) was added dropwise over a period of 5 minutes. Diethyl ether (500 mL, special grade) was added, and after stirring for 5 minutes, water (34.5 mL) was added. The mixture was then stirred for 2 hours while cooling on ice, and then celite was added and the mixture was filtered. The filtrate was concentrated under reduced pressure and azeotropically distilled with toluene to obtain the title compound as a colorless oil (21.7 g).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
34.5 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of 1,1,-cyclohexanediacetic acid (6.0 g) in tetrahydrofuran (90 mL) was added lithium aluminum hydride (2.28 g) under ice cooling. The solution was stirred under reflux for 4 hours, and then, cooled on ice, to which diethyl ether (200 mL), water (2.3 mL) and a 15% aqueous sodium hydroxide solution (2.3 mL) were added. After stirring the solution at room temperature for 30 minutes, water (6.9 mL) was added and the solution was stirred at room temperature for additional 30 minutes. Anhydrous magnesium sulfate was added to the solution, and it was filtered under reduced pressure. The filtrate was concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, ethyl acetate) to give the title compound (4.83 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.9 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.3 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

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